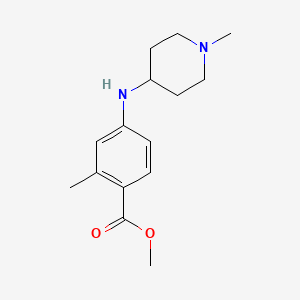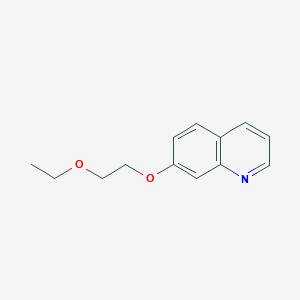
10-(Pyrimidin-5-yl)-10H-phenoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
10-(Pyrimidin-5-yl)-10H-phenoxazine: is a heterocyclic compound that combines the structural features of pyrimidine and phenoxazine. Pyrimidine is a six-membered ring containing two nitrogen atoms at positions 1 and 3, while phenoxazine is a tricyclic compound consisting of two benzene rings fused to an oxazine ring. This unique combination of structures endows this compound with interesting chemical and biological properties, making it a subject of significant interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 10-(Pyrimidin-5-yl)-10H-phenoxazine typically involves the condensation of a pyrimidine derivative with a phenoxazine precursor. One common method involves the reaction of 2-aminopyrimidine with 2-chlorophenoxazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反応の分析
Types of Reactions: 10-(Pyrimidin-5-yl)-10H-phenoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where nucleophiles replace leaving groups like halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran (THF).
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
科学的研究の応用
Chemistry: 10-(Pyrimidin-5-yl)-10H-phenoxazine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe. Its ability to emit fluorescence upon excitation makes it useful in imaging and diagnostic applications.
Medicine: The compound is studied for its potential therapeutic properties, including anticancer and antimicrobial activities. Its interaction with biological targets such as enzymes and receptors is of particular interest in drug discovery.
Industry: In the industrial sector, this compound is used in the development of advanced materials, including organic semiconductors and light-emitting diodes (LEDs). Its electronic properties make it suitable for applications in optoelectronics.
作用機序
The mechanism of action of 10-(Pyrimidin-5-yl)-10H-phenoxazine involves its interaction with specific molecular targets. In biological systems, the compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases involved in cell signaling pathways, leading to the suppression of cancer cell proliferation. Additionally, its fluorescent properties allow it to act as a probe, binding to specific biomolecules and emitting light upon excitation, which can be used for imaging purposes.
類似化合物との比較
Pyrimido[1,2-a]benzimidazoles: These compounds share a similar pyrimidine core but differ in the fused ring systems.
Pyrido[2,3-d]pyrimidines: These compounds have a pyridine ring fused to the pyrimidine core, offering different chemical and biological properties.
Uniqueness: 10-(Pyrimidin-5-yl)-10H-phenoxazine is unique due to its combination of pyrimidine and phenoxazine structures. This fusion results in distinct electronic and photophysical properties, making it valuable in various research and industrial applications. Its ability to undergo diverse chemical reactions and its potential as a fluorescent probe further distinguish it from other similar compounds.
特性
分子式 |
C16H11N3O |
|---|---|
分子量 |
261.28 g/mol |
IUPAC名 |
10-pyrimidin-5-ylphenoxazine |
InChI |
InChI=1S/C16H11N3O/c1-3-7-15-13(5-1)19(12-9-17-11-18-10-12)14-6-2-4-8-16(14)20-15/h1-11H |
InChIキー |
KEILJBQEFTUYHR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)N(C3=CC=CC=C3O2)C4=CN=CN=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


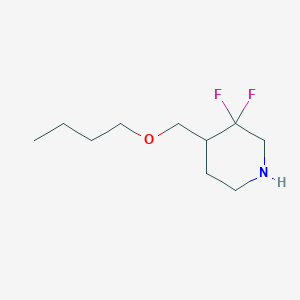

![1-[2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl]-3-(2-phenylethyl)[1]benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B14118501.png)
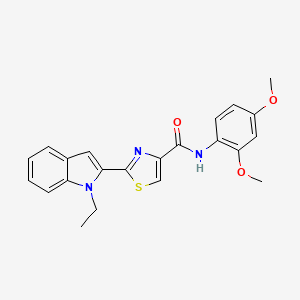

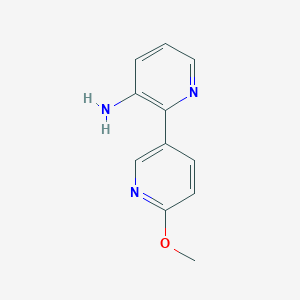

![(5-Bromofuran-2-yl)(4-(6-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)methanone](/img/structure/B14118538.png)
![9-(4-chlorophenyl)-1,7-dimethyl-3-(naphthalen-1-ylmethyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14118542.png)

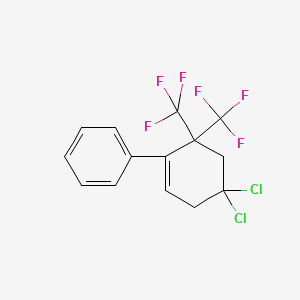
![4-[3-(3,5-Dichlorophenyl)-4,4,4-trifluoro-2-butenoyl]-2-methylbenzamide](/img/structure/B14118557.png)
